Tocofersolan

Vue d'ensemble

Description

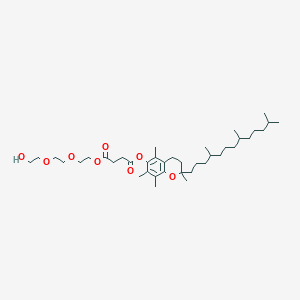

Tocofersolan, also referred to as TPGS (for tocopherol polyethylene glycol succinate), is a synthetic water-soluble version of vitamin E . Natural forms of vitamin E are fat-soluble, but not water-soluble. Tocofersolan is a polyethylene glycol derivative of α-tocopherol that enables water solubility . It is used as a vitamin E supplement or to treat vitamin E deficiency in individuals who cannot absorb fats due to disease .

Synthesis Analysis

The synthesis of Tocofersolan is a straightforward esterification reaction following purification by re-crystallization . The reaction results in a polymeric mixture of components .Chemical Reactions Analysis

Tocofersolan has a molecular formula of CHO and an average mass of 574.831 Da .Physical And Chemical Properties Analysis

Tocofersolan has a molecular formula of (C2H4O)nC33H54O5 and a molecular weight that varies . It is a solid form and generally does not irritate the skin .Applications De Recherche Scientifique

Treatment of Vitamin E Deficiency

Tocofersolan is used as an oral treatment for vitamin E deficiency due to digestive malabsorption in pediatric patients with congenital chronic cholestasis or hereditary chronic cholestasis. It is a synthetic, water-soluble version of vitamin E that helps in the absorption and utilization of this essential nutrient .

Antioxidant and Anti-inflammatory Applications

It is also utilized as an antioxidant and anti-inflammatory agent in cosmetics and pharmaceutical products, helping to protect cells from damage caused by free radicals .

Drug Delivery Systems

Tocofersolan’s surfactant properties have made it a valuable tool in pharmaceutical drug delivery, particularly for enhancing the absorption of water-insoluble agents and other fat-soluble vitamins .

Cancer Research

The compound has been found to inhibit tyrosine kinase, which is a key player in cancer cell development. This offers potential applications in cancer treatment research and metabolomics .

Nutraceuticals

As a versatile excipient, Tocofersolan has gained attention in the formulation of nutraceuticals, which are products derived from food sources with extra health benefits in addition to the basic nutritional value found in foods .

Hepatic Impairment Monitoring

When administered to patients with liver impairment, Tocofersolan requires careful monitoring of liver function tests, indicating its use in hepatic research and treatment monitoring .

Each of these applications demonstrates the versatility and importance of Tocofersolan in various fields of scientific research.

DrugBank Online - Tocofersolan IntechOpen - Pharmaceutical Applications of Vitamin E TPGS PharmTech - Using Tocophersolan for Drug Delivery Sigma-Aldrich - Tocofersolan Eureka Select - Rediscovering Tocophersolan

Mécanisme D'action

Target of Action

Tocofersolan, also known as D-Alpha-tocopheryl polyethylene glycol 1000 succinate or TPGS, is primarily targeted at treating vitamin E deficiencies . It is particularly effective in pediatric patients suffering from congenital chronic cholestasis or hereditary chronic cholestasis . These conditions are characterized by a reduction or stoppage of bile flow, which can be due to impaired secretion by hepatocytes (liver cells) or obstruction .

Mode of Action

Tocofersolan is a polyethylene glycol derivative of α-tocopherol, a synthetic water-soluble version of Tocopherol . It acts as a pro-drug , with the active metabolite being the d-alpha-tocopherol . At low concentrations, Tocofersolan forms micelles which improve the absorption of non-polar lipids such as other fat-soluble vitamins .

Biochemical Pathways

Tocofersolan’s primary role is to act as an orally bioavailable source of vitamin E . Vitamin E is a major lipo-soluble antioxidant in humans. It acts as a free radical chain breaking molecule, halting the peroxidation of polyunsaturated fatty acids and it plays an important role in maintaining both the stability and integrity of cell membranes .

Pharmacokinetics

Tocofersolan is absorbed by cells, and the alpha-tocopherol moiety appears in chylomicrons in the lymph system in a manner that is identical to vitamin E absorbed from dietary sources .

Result of Action

The primary result of Tocofersolan’s action is the treatment of vitamin E deficiency caused by digestive malabsorption in pediatric patients with congenital chronic cholestasis or hereditary chronic cholestasis . Moreover, the agent is capable of demonstrating antioxidant effects that make it a popular component to include in cosmetics and pharmaceuticals as well .

Action Environment

The action of Tocofersolan is influenced by the patient’s digestive system, particularly the ability to absorb fats. In conditions such as congenital chronic cholestasis or hereditary chronic cholestasis, fat absorption is impaired, leading to vitamin E deficiency . Tocofersolan, being a water-soluble version of vitamin E, is able to bypass this issue and provide an effective treatment .

Safety and Hazards

Orientations Futures

Tocofersolan has been studied as a promising application as an absorption enhancer in drug delivery . It was approved by the European Medicines Agency (EMA) in June 2009 under the market name Vedrop for the treatment of vitamin E deficiency due to digestive malabsorption in pediatric patients with congenital chronic cholestasis or hereditary chronic cholestasis .

Propriétés

IUPAC Name |

1-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O8/c1-28(2)12-9-13-29(3)14-10-15-30(4)16-11-20-39(8)21-19-34-33(7)37(31(5)32(6)38(34)47-39)46-36(42)18-17-35(41)45-27-26-44-25-24-43-23-22-40/h28-30,40H,9-27H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVHRJWUAMIIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOCCOCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl (2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-yl) succinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428379.png)

![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)

![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)